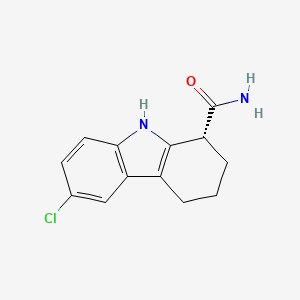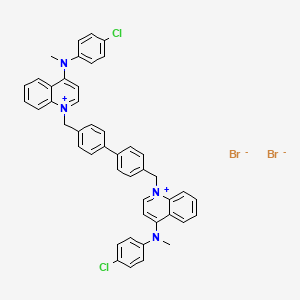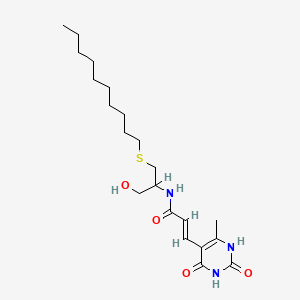
(E)-N-(1-decylsulfanyl-3-hydroxypropan-2-yl)-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC265473 is a chemical compound known for its role as a substrate of the ATP-binding cassette transporter G2 (ABCG2). This transporter is involved in multidrug resistance, particularly in cancer cells, by expelling various anticancer drugs out of the cells . The molecular formula of NSC265473 is C21H35N3O4S, and it has a molecular weight of 425.58 g/mol .
Méthodes De Préparation
The synthesis of NSC265473 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. While detailed synthetic routes are proprietary and not widely published, general methods involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact .
Analyse Des Réactions Chimiques
NSC265473 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Applications De Recherche Scientifique
NSC265473 has several scientific research applications:
Chemistry: It is used to study the mechanisms of ABCG2 transporters and their role in multidrug resistance.
Biology: It helps in understanding the cellular processes involved in drug resistance and the role of transporters in cellular physiology.
Medicine: It is used in the development of new anticancer drugs and in the study of drug resistance mechanisms in cancer therapy.
Industry: It may be used in the development of new pharmaceuticals and in the study of drug delivery systems.
Mécanisme D'action
NSC265473 exerts its effects by interacting with the ABCG2 transporter. This interaction inhibits the transporter’s ability to expel anticancer drugs from the cells, thereby increasing the intracellular concentration of these drugs and enhancing their efficacy. The molecular targets involved include the binding sites on the ABCG2 transporter, and the pathways include the inhibition of drug efflux and the enhancement of drug retention within the cells .
Comparaison Avec Des Composés Similaires
NSC265473 is unique in its specific interaction with the ABCG2 transporter. Similar compounds include:
NSC107392: Another substrate of the ABCG2 transporter with a different molecular structure.
NSC349156: A compound with similar properties but different molecular targets.
Propriétés
Numéro CAS |
61786-74-1 |
|---|---|
Formule moléculaire |
C21H35N3O4S |
Poids moléculaire |
425.6 g/mol |
Nom IUPAC |
(E)-N-(1-decylsulfanyl-3-hydroxypropan-2-yl)-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enamide |
InChI |
InChI=1S/C21H35N3O4S/c1-3-4-5-6-7-8-9-10-13-29-15-17(14-25)23-19(26)12-11-18-16(2)22-21(28)24-20(18)27/h11-12,17,25H,3-10,13-15H2,1-2H3,(H,23,26)(H2,22,24,27,28)/b12-11+ |
Clé InChI |
DEXMFKROHRYHOD-VAWYXSNFSA-N |
SMILES isomérique |
CCCCCCCCCCSCC(CO)NC(=O)/C=C/C1=C(NC(=O)NC1=O)C |
SMILES |
CCCCCCCCCCSCC(CO)NC(=O)C=CC1=C(NC(=O)NC1=O)C |
SMILES canonique |
CCCCCCCCCCSCC(CO)NC(=O)C=CC1=C(NC(=O)NC1=O)C |
Apparence |
Solid powder |
Autres numéros CAS |
61786-74-1 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
NSC265473; NSC-265473; NSC 265473; NSC305458; NSC-305458; NSC 305458; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



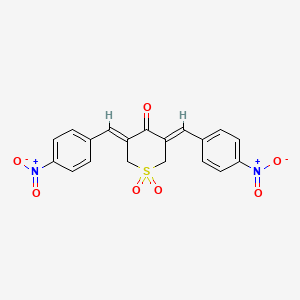
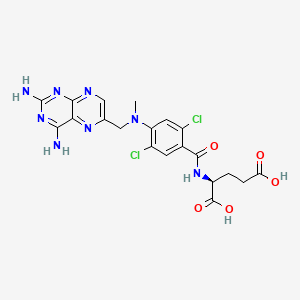
![2-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]-3-methoxybenzoyl]amino]pentanedioic acid](/img/structure/B1680128.png)
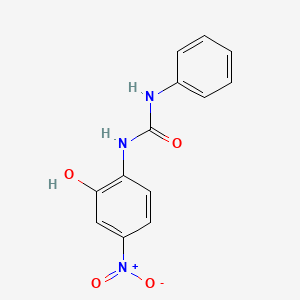
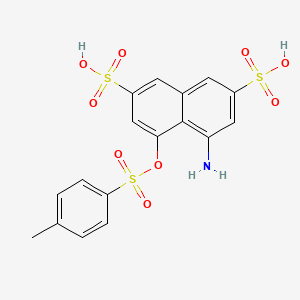
![1-(4-Amino-5-chloro-2-methoxyphenyl)-3-[1-butyl-4-piperidinyl]-1-propanone hydrochloride](/img/structure/B1680134.png)
![(6S,8S,9R,10S,11S,13S,14S,16S,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-17-((methylthio)carbonyl)-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl propionate](/img/structure/B1680136.png)
![(4E)-4-[(1S,2R,3S,6R)-2-[(3S)-3-Cyclohexyl-3-hydroxyprop-1-ynyl]-3-hydroxy-7-bicyclo[4.2.0]octanylidene]butanoic acid](/img/structure/B1680138.png)
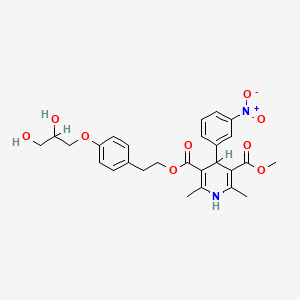
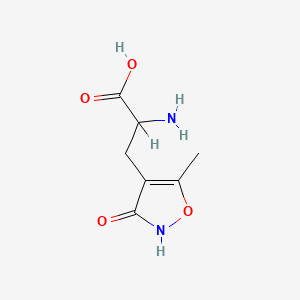
![3-Methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-ol](/img/structure/B1680141.png)
